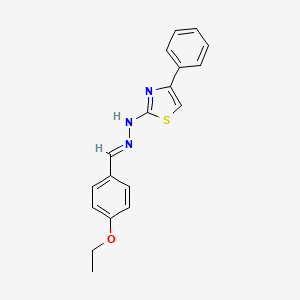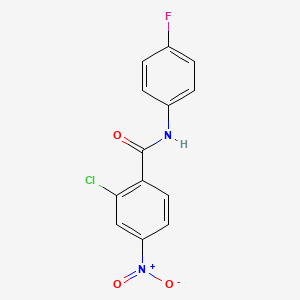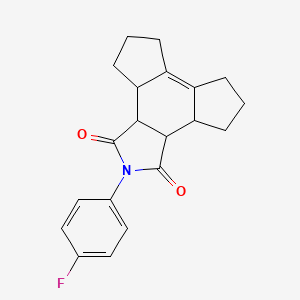![molecular formula C24H18Cl2N2O3S B11703910 (5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11703910.png)
(5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-アニリノ-5-[[4-[(2,4-ジクロロフェニル)メトキシ]-3-メトキシフェニル]メチリデン]-1,3-チアゾール-4-オンは、化学、生物学、医学など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、チアゾロン環、アニリノ基、ジクロロフェニル部分を備えた独自の構造が特徴です。
製造方法
合成経路と反応条件
(5Z)-2-アニリノ-5-[[4-[(2,4-ジクロロフェニル)メトキシ]-3-メトキシフェニル]メチリデン]-1,3-チアゾール-4-オンの合成は、通常、複数のステップを伴います。一般的な方法には、2-アニリノ-1,3-チアゾール-4-オンと4-[(2,4-ジクロロフェニル)メトキシ]-3-メトキシベンズアルデヒドを塩基性条件下で縮合させる方法があります。この反応は通常、エタノールまたはメタノールなどの溶媒中で、水酸化ナトリウムまたは炭酸カリウムなどの塩基を使用して縮合反応を促進します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続フローリアクターや自動合成システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction using a phenyl halide.
Attachment of Dichlorophenylmethoxy Group: The dichlorophenylmethoxy group is attached via an etherification reaction using a dichlorophenylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
(5Z)-2-アニリノ-5-[[4-[(2,4-ジクロロフェニル)メトキシ]-3-メトキシフェニル]メチリデン]-1,3-チアゾール-4-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にアニリノ基またはジクロロフェニル部分で、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。
置換: 塩基の存在下でのアミンまたはチオールなどの求核剤。
生成される主な生成物
酸化: 対応するスルホキシドまたはスルホンを生成します。
還元: 還元されたチアゾロン誘導体を生成します。
置換: 置換されたアニリノまたはジクロロフェニル誘導体を生成します。
科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または生物学的受容体に対するリガンドとしての可能性が調査されています。
医学: 抗炎症作用や抗がん作用を含む、潜在的な治療効果が探求されています。
産業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Enzyme Inhibition: It can inhibit certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: Due to its biological activity, the compound is being explored as a lead compound for the development of new pharmaceuticals.
Industry
Chemical Manufacturing: It is used as an intermediate in the synthesis of other complex organic molecules.
作用機序
(5Z)-2-アニリノ-5-[[4-[(2,4-ジクロロフェニル)メトキシ]-3-メトキシフェニル]メチリデン]-1,3-チアゾール-4-オンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を阻害したり、その機能を調節したりする可能性があります。正確な経路と分子標的は、特定の用途と関連する生物学的システムによって異なる可能性があります。
類似化合物との比較
類似化合物
2-フルオロデクロロケタミン: ケタミンに関連する解離性麻酔薬.
N-(tert-ブチル)-4-((6-ヨード-4-オキソ-2-プロピルキナゾリン-3(4H)-イル)メチル)-1,1-ビフェニル-2-スルホンアミド: 複雑な合成に使用されるアリールハライド化合物.
1-(5,5,5-トリクロロペンチル)-1H-1,2,4-トリアゾール化合物とジクロロマンガン二水和物: トリアゾール環とジクロロマンガンを含む化合物.
独自性
(5Z)-2-アニリノ-5-[[4-[(2,4-ジクロロフェニル)メトキシ]-3-メトキシフェニル]メチリデン]-1,3-チアゾール-4-オンは、官能基の特定の組み合わせと、さまざまな用途の可能性により、独自性があります。その構造により、さまざまな化学修飾が可能になり、研究および産業目的の汎用性の高い化合物となっています。
特性
分子式 |
C24H18Cl2N2O3S |
|---|---|
分子量 |
485.4 g/mol |
IUPAC名 |
(5Z)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18Cl2N2O3S/c1-30-21-11-15(7-10-20(21)31-14-16-8-9-17(25)13-19(16)26)12-22-23(29)28-24(32-22)27-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,27,28,29)/b22-12- |
InChIキー |
UJSDAZOHLSZXLC-UUYOSTAYSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11703851.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703856.png)



![Dimethyl 5-[({4-chloro-3-[(furan-2-ylcarbonyl)amino]phenyl}sulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11703862.png)

![Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11703870.png)

![3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11703890.png)

